molecular formula C9H10FNO2 B8697860 Methyl 2-fluoro-2-pyridin-2-ylpropanoate

Methyl 2-fluoro-2-pyridin-2-ylpropanoate

Cat. No.: B8697860
M. Wt: 183.18 g/mol
InChI Key: BOOPDYGKGFBWTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-fluoro-2-pyridin-2-ylpropanoate is a fluorinated pyridine derivative characterized by a methyl ester group, a fluorine atom at the α-position, and a pyridin-2-yl substituent. This structure combines the aromaticity of pyridine with the electronic effects of fluorine, which can influence reactivity, solubility, and metabolic stability. The ester group enhances hydrophilicity, while the fluorine atom may improve binding affinity in biological systems by modulating electron density and steric effects .

Properties

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

methyl 2-fluoro-2-pyridin-2-ylpropanoate

InChI

InChI=1S/C9H10FNO2/c1-9(10,8(12)13-2)7-5-3-4-6-11-7/h3-6H,1-2H3

InChI Key

BOOPDYGKGFBWTF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=N1)(C(=O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Functional Groups Notable Features
This compound C₉H₉FNO₂ Ester, Pyridine, Fluorine Fluorine at α-position; pyridin-2-yl substituent
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate C₉H₁₂FN₂O₂ Ester, Amino, Fluorine, Pyridine Amino group enhances reactivity; 5-F substitution
Dimethyl fumarate C₆H₈O₄ Diester, Alkene Nrf2 activator; lacks aromaticity
4-(2-Methoxyphenyl)-2-phenylpyridine C₁₈H₁₅NO Pyridine, Methoxy, Phenyl Extended aromaticity; methoxy group


Key Observations:

  • Fluorine Impact: The α-fluorine in the target compound may increase electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., dimethyl fumarate) .
  • Ester Functionality: Unlike dimethyl fumarate (a diester), the monoester structure of the target compound may reduce polarity, affecting solubility and bioavailability .
  • Aromatic Substitution : The pyridin-2-yl group contrasts with 4-(2-methoxyphenyl)-2-phenylpyridine, which features a methoxy-substituted biphenyl system. This difference could influence π-π stacking interactions in drug-receptor binding .

Analytical and Physicochemical Data

Table 2: Analytical Data from Comparable Compounds

Compound Name LCMS (m/z [M+H]⁺) HPLC Retention Time (min) Notes
Target Compound Not reported Not reported Inference based on analogs
Compound 1 867.0 1.37 Trifluoromethyl and carboxamide
Compound 2 853.0 1.31 Similar structure to Compound 1

Insights:

  • While direct data for the target compound are unavailable, analogs with trifluoromethyl and carboxamide groups () exhibit LCMS m/z values >850, suggesting that the target compound’s molecular weight would align with its formula (C₉H₉FNO₂; calc. MW: 182.17 g/mol).
  • HPLC retention times in (~1.3 min under SMD-TFA05 conditions) imply moderate polarity, which may correlate with the target compound’s ester and pyridine groups .

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